molecular formula C21H18ClN5O2 B2829189 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide CAS No. 895017-49-9

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

カタログ番号 B2829189
CAS番号: 895017-49-9
分子量: 407.86
InChIキー: CUFKVZBSPWPRML-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been explored for their potential as antitubercular agents . They have been found to display in vitro activity against the green fluorescent protein (GFP) reporter strain of Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the acid-catalysed chemo-selective C-4 substitution of the 7-deazapurine ring with various amines . The novelty of each compound’s structure was determined using Scinfinder and Pubmed .

科学的研究の応用

Cancer Treatment: CDK2 Inhibition

CDK2 (Cyclin-Dependent Kinase 2) is a promising target for cancer therapy. Compounds based on the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been designed as novel CDK2 inhibitors . These molecules effectively inhibit the growth of tumor cells, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer) cell lines. Notably, compounds 14 and 15 demonstrated superior cytotoxic activities against these cell lines. Additionally, they exhibited enzymatic inhibitory activity against CDK2/cyclin A2, making them promising candidates for further investigation.

Antimicrobial Properties

Pyrazolo[3,4-d]pyrimidines have garnered attention for their potential antimicrobial effects . While specific studies on this compound are limited, its structural features suggest it could be explored as an antimicrobial agent. Further research is needed to validate its efficacy against bacterial or fungal infections.

Drug Development and Pharmacokinetics

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies indicate suitable pharmacokinetic properties for this compound . Its drug-likeness profile aligns with requirements for antitumor activity. Researchers can leverage this information to optimize its structure for drug development.

Cell Cycle Alteration and Apoptosis Induction

Compound 14, which displayed dual activity against cancer cell lines and CDK2, significantly altered cell cycle progression and induced apoptosis in HCT cells . These findings highlight its potential as a multifaceted therapeutic agent.

Molecular Docking and Binding

Molecular docking simulations confirmed that these compounds fit well into the CDK2 active site, forming essential hydrogen bonds with Leu83 . Understanding their binding interactions aids in rational drug design.

Comparison to Sorafenib

Compared to the standard drug sorafenib, these compounds exhibited improved cytotoxicity against cancer cell lines . For instance, compound 14 showed remarkable activity with IC50 values of 45 nM (MCF-7), 6 nM (HCT-116), and 48 nM (HepG-2).

特性

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2/c22-16-7-4-8-17(11-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFKVZBSPWPRML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。